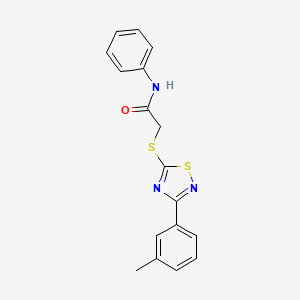![molecular formula C14H16N4O2S B2877087 2-{[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridin-4-yl]formamido}-N-methylacetamide CAS No. 1428043-80-4](/img/structure/B2877087.png)
2-{[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridin-4-yl]formamido}-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridin-4-yl]formamido}-N-methylacetamide is a synthetic organic compound of interest within the fields of medicinal chemistry and pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridin-4-yl]formamido}-N-methylacetamide typically involves the reaction of a precursor molecule containing the pyridine ring with specific reagents to introduce the desired functional groups.
Cyclopropylation: Introduction of the cyclopropyl group on the pyridine ring via cyclopropanation reactions using diazo compounds and transition metal catalysts.
Cyanation: Introduction of the cyano group is achieved through nucleophilic substitution reactions.
Methylsulfanyl group addition:
Amidation: The final step involves the formation of the amide bond through coupling reactions using agents like carbodiimides or other amide bond-forming reagents.
Industrial Production Methods: For industrial production, the process scales up using automated synthesis systems and bulk quantities of reagents. Optimizations to improve yields and minimize the number of purification steps are often implemented. High-pressure reactors, continuous flow systems, and advanced chromatographic methods are employed to ensure high-purity production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, resulting in sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it into amines or amides under mild to moderate reducing conditions.
Substitution: Various substitution reactions can occur at the pyridine ring and amidic nitrogen, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and oxone under controlled temperature conditions.
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4), and catalytic hydrogenation conditions.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides, often in the presence of suitable bases or acids as catalysts.
Major Products Formed:
Sulfoxides and Sulfones: from oxidation.
Primary and Secondary Amines: from reduction.
Alkylated and Acylated Products: from substitution reactions.
Scientific Research Applications
In Chemistry: Utilized as a precursor for further chemical modifications in complex organic synthesis due to its versatile functional groups. In Biology: Investigated for its interaction with various enzymes and receptors, serving as a potential lead compound for enzyme inhibition studies. In Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antiviral activities. In Industry: Employed in the development of specialty chemicals and materials due to its unique structural properties.
Mechanism of Action
The compound exerts its effects through multiple pathways. It interacts with molecular targets, such as enzymes and receptors, by binding to their active sites. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to downstream biological effects. The specific pathways involved depend on the particular biological context in which the compound is applied.
Comparison with Similar Compounds
2-{[3-cyano-6-phenyl-2-(methylsulfanyl)pyridin-4-yl]formamido}-N-methylacetamide.
2-{[3-cyano-6-cyclopropyl-2-(ethylsulfanyl)pyridin-4-yl]formamido}-N-methylacetamide.
2-{[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridin-4-yl]formamido}-N-ethylacetamide.
Comparison and Uniqueness:
The presence of the cyclopropyl group in 2-{[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridin-4-yl]formamido}-N-methylacetamide imparts unique steric and electronic properties, distinguishing it from compounds with bulkier or different substituents.
The specific combination of cyano and methylsulfanyl groups provides distinct reactivity patterns and biological activity profiles, making it a unique candidate for various scientific and industrial applications.
There you go. Hope this was detailed enough for your needs. Anything else you want to dive into?
Properties
IUPAC Name |
3-cyano-6-cyclopropyl-N-[2-(methylamino)-2-oxoethyl]-2-methylsulfanylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-16-12(19)7-17-13(20)9-5-11(8-3-4-8)18-14(21-2)10(9)6-15/h5,8H,3-4,7H2,1-2H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICFKSLOGBLMPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CNC(=O)C1=CC(=NC(=C1C#N)SC)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(2,4-dimethylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2877004.png)
![1-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(quinazolin-4-ylsulfanyl)ethan-1-one](/img/structure/B2877005.png)
![2-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2877006.png)

![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2877010.png)

![Methyl (E)-2-[[2-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]thiazin-4-yl)acetyl]amino]-5-phenylpent-4-enoate](/img/structure/B2877015.png)
![N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2877016.png)




![2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid](/img/structure/B2877024.png)

